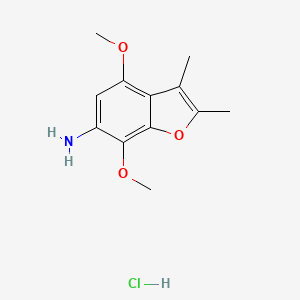
4,7-Dimethoxy-2,3-dimethyl-1-benzofuran-6-amine--hydrogen chloride (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-Dimethoxy-2,3-dimethyl-1-benzofuran-6-amine–hydrogen chloride (1/1) is a chemical compound that belongs to the benzofuran family Benzofurans are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dimethoxy-2,3-dimethyl-1-benzofuran-6-amine–hydrogen chloride (1/1) typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the formation of the benzofuran core followed by functionalization at specific positions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to achieve consistent quality and scalability .
Análisis De Reacciones Químicas
Types of Reactions
4,7-Dimethoxy-2,3-dimethyl-1-benzofuran-6-amine–hydrogen chloride (1/1) undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce specific functional groups, altering the compound’s properties.
Substitution: Commonly involves replacing one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of bases or acids to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzofuran derivatives .
Aplicaciones Científicas De Investigación
4,7-Dimethoxy-2,3-dimethyl-1-benzofuran-6-amine–hydrogen chloride (1/1) has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4,7-Dimethoxy-2,3-dimethyl-1-benzofuran-6-amine–hydrogen chloride (1/1) involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- 4,7-Dimethoxy-2-benzofuran-1,3-dione
- 2,3-Dimethyl-1,3-benzothiazole
- 3,6-Difluorophthalic anhydride
Uniqueness
4,7-Dimethoxy-2,3-dimethyl-1-benzofuran-6-amine–hydrogen chloride (1/1) stands out due to its unique combination of functional groups and structural features.
Propiedades
Número CAS |
49710-96-5 |
|---|---|
Fórmula molecular |
C12H16ClNO3 |
Peso molecular |
257.71 g/mol |
Nombre IUPAC |
4,7-dimethoxy-2,3-dimethyl-1-benzofuran-6-amine;hydrochloride |
InChI |
InChI=1S/C12H15NO3.ClH/c1-6-7(2)16-12-10(6)9(14-3)5-8(13)11(12)15-4;/h5H,13H2,1-4H3;1H |
Clave InChI |
PWWIRJMADLCOLN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(OC2=C(C(=CC(=C12)OC)N)OC)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


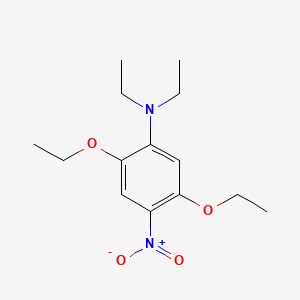
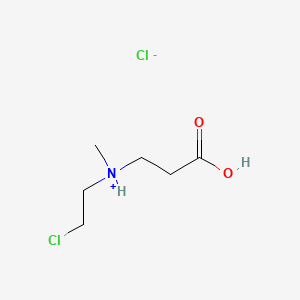
![4-[(E)-2-(4-fluorophenyl)ethenyl]-N,N-diphenylaniline](/img/structure/B13767481.png)

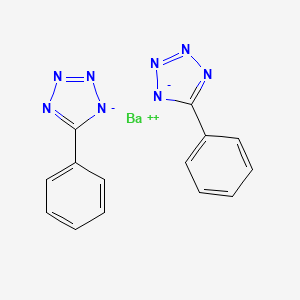
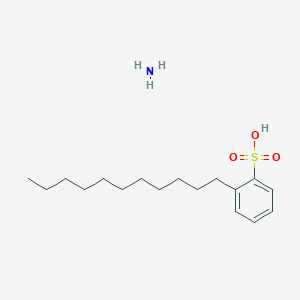
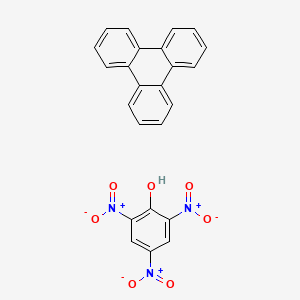
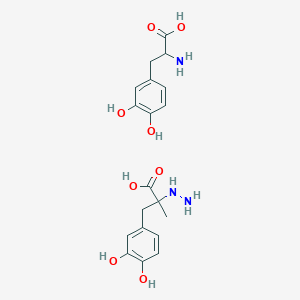

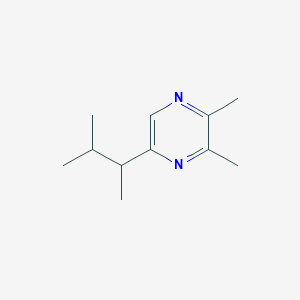
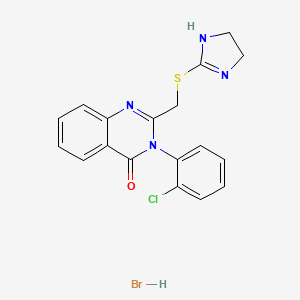
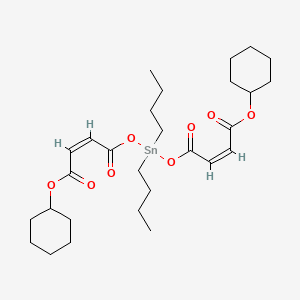
![(Chlorophenyl)[[(chlorophenyl)thio]phenyl]phenylsulfonium hexafluorophosphate(1-)](/img/structure/B13767543.png)
![2-[2-(Dimethylamino)ethoxy]-1-(4-methylthiophen-2-yl)ethanol](/img/structure/B13767545.png)
